10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-a]carbazoles. These compounds are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves the condensation of 2-(dimethylaminomethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with guanidine and thiourea. This reaction yields 2-amino-8-methyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazole and 8-methyl-3,5,6,11-tetrahydro-2H-pyrimido[4,5-a]carbazole-2-thione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or silver oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological activities. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: A tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with similar structural features.
Uniqueness
10-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and carbazole moieties. This unique structure imparts distinct photophysical and electronic properties, making it valuable for specialized applications in optoelectronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H11N3O |
---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
10-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-3-2-4-10-11-6-5-9-7-16-15(19)18-13(9)14(11)17-12(8)10/h2-7H,1H3,(H2,16,18,19) |
InChI-Schlüssel |
KNTLJZKTLJWQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=C3C=CC4=CNC(=O)NC4=C3N=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.